N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE
Overview
Description
N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C15H29ClN2O3Si and a molecular weight of 348.94 g/mol . It is known for its applications in various fields, including materials science, pharmaceuticals, and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE typically involves the reaction of benzylamine with 3-(trimethoxysilyl)propylamine in the presence of ethylenediamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in surface modification reactions and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE involves its ability to form strong covalent bonds with various substrates. This property makes it an effective coupling agent in surface modification reactions. The compound interacts with molecular targets through its silane and amine functional groups, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but lacks the benzyl group.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Another related compound with different functional groups.
Uniqueness
N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE is unique due to the presence of both benzyl and trimethoxysilyl groups, which enhance its reactivity and versatility in various applications .
Properties
CAS No. |
42965-91-3 |
---|---|
Molecular Formula |
C15H29ClN2O3Si |
Molecular Weight |
348.94 g/mol |
IUPAC Name |
N'-benzyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C15H28N2O3Si.ClH/c1-18-21(19-2,20-3)13-7-10-16-11-12-17-14-15-8-5-4-6-9-15;/h4-6,8-9,16-17H,7,10-14H2,1-3H3;1H |
InChI Key |
HOSQZKZVJBFALN-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1)(OC)OC.Cl |
Canonical SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1)(OC)OC.Cl |
Appearance |
Solid powder |
42965-91-3 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dynasylan 1161; Y 9138. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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